2-(2-Methoxypyridin-4-yl)ethanol
Overview
Description
“2-(2-Methoxypyridin-4-yl)ethanol” is a chemical compound that is related to a class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . The methoxy group (-OCH3) and the ethanol group (-CH2CH2OH) are functional groups attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-4-yl)ethanol” consists of a pyridine ring with a methoxy group and an ethanol group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering of the carbon atoms in the ring . Unfortunately, the specific 3D structure or other detailed structural information for this compound is not available in the retrieved resources.Scientific Research Applications
Tautomerism and Structural Analysis
2-(2-Methoxypyridin-4-yl)ethanol and its derivatives play a significant role in understanding tautomerism. Hertog and Buurman (2010) explored the tautomeric structures of 2,4-dihydroxypyridine and its derivatives, including 2-hydroxy-4-methoxypyridine and 4-methoxy-N-methylpyridone-2, contributing to the understanding of the predominant tautomeric structures in aqueous ethanol solutions (Hertog & Buurman, 2010).
Application in Polymer Chemistry
Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol, a close relative of 2-(2-Methoxypyridin-4-yl)ethanol, can serve as an effective protecting group for carboxylic acids in polymer chemistry. This compound, when used in the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, allows for the selective removal of the protecting group post-polymerization, showcasing its utility in the polymer community (Elladiou & Patrickios, 2012).
Solvation Studies under Subcritical Conditions
Antipova et al. (2020) investigated the solvation properties of 2-methoxy-4-(2′-hydroxypropyl)phenol, a compound structurally similar to 2-(2-Methoxypyridin-4-yl)ethanol, in ethanol-water solutions under subcritical conditions. Their study using molecular dynamics offered insights into the formation of hydrogen bonds and the stability of solvate complexes, enhancing the understanding of solvation dynamics in mixed solvent systems (Antipova et al., 2020).
Catalysis in Organic Synthesis
Zulu et al. (2020) explored the use of pyridyl imine ligands, closely related to 2-(2-Methoxypyridin-4-yl)ethanol, in the methoxycarbonylation of olefins. Their research indicated that these ligands, when reacted with palladium complexes, form effective catalysts for the synthesis of various esters, demonstrating the potential of such compounds in catalytic processes (Zulu et al., 2020).
Photophysical Properties
Hagimori et al. (2019) conducted a comprehensive study on the photophysical properties of methoxypyridine compounds, including 2-methoxy- and 2-morpholino pyridine. Their research highlighted the high fluorescence quantum yields of these compounds in various solvents, indicating their potential applications in fluorescence-based technologies (Hagimori et al., 2019).
Analytical Chemistry
Brandt et al. (2004) characterized the Speeter and Anthony synthetic route to 5-Methoxy-N,N-diisopropyltryptamine, involving intermediates structurally similar to 2-(2-Methoxypyridin-4-yl)ethanol. This study provides valuable insights into the analytical aspects of synthetic routes in psychoactive compound synthesis (Brandt et al., 2004).
properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4,6,10H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQEDRMMJOAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-4-yl)ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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